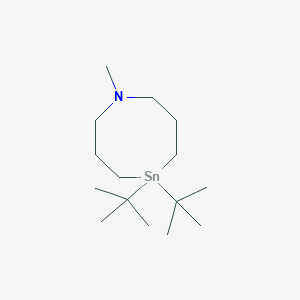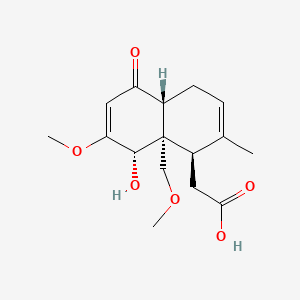
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- is a complex organic compound with a unique structure. This compound is part of the naphthaleneacetic acid family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Hydrogenation: The reduction of double bonds in the presence of a catalyst such as palladium or platinum.
Esterification: The reaction of an acid with an alcohol to form an ester, often using a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial for maintaining consistency in production.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthaleneacetic Acid: A simpler analog with similar structural features.
Naphthalene Derivatives: Compounds with modifications to the naphthalene ring system.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-, (1alpha,4aalpha,8beta,8abeta)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
CAS No. |
104199-20-4 |
|---|---|
Molecular Formula |
C16H22O6 |
Molecular Weight |
310.34 g/mol |
IUPAC Name |
2-[(1R,4aR,8S,8aR)-8-hydroxy-7-methoxy-8a-(methoxymethyl)-2-methyl-5-oxo-1,4,4a,8-tetrahydronaphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C16H22O6/c1-9-4-5-10-12(17)7-13(22-3)15(20)16(10,8-21-2)11(9)6-14(18)19/h4,7,10-11,15,20H,5-6,8H2,1-3H3,(H,18,19)/t10-,11+,15+,16-/m0/s1 |
InChI Key |
LGJXBLLAGXPSPK-TZCMFKBTSA-N |
Isomeric SMILES |
CC1=CC[C@H]2C(=O)C=C([C@H]([C@@]2([C@@H]1CC(=O)O)COC)O)OC |
Canonical SMILES |
CC1=CCC2C(=O)C=C(C(C2(C1CC(=O)O)COC)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


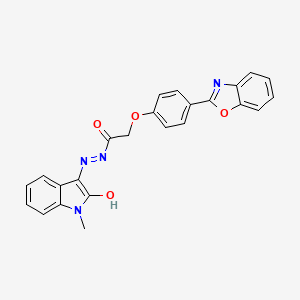
![1-{2-[(2-Methoxyphenyl)sulfanyl]ethyl}piperidine](/img/structure/B14329975.png)

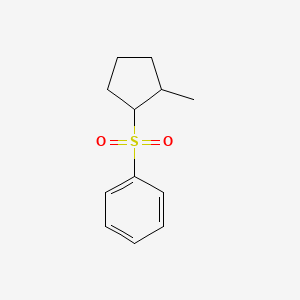
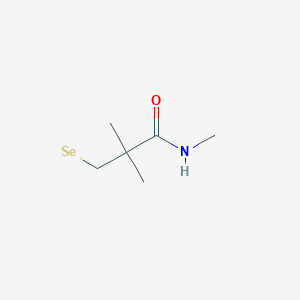
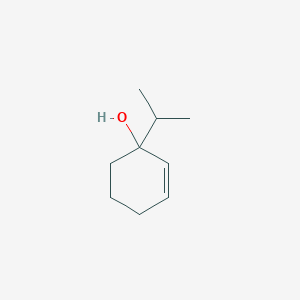
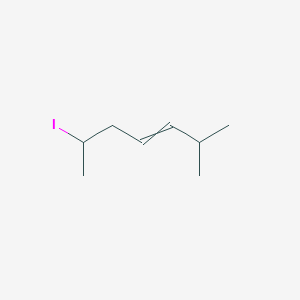
![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
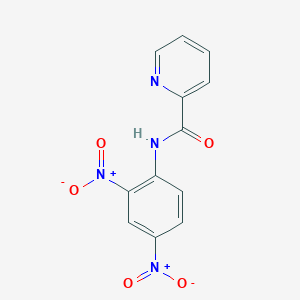
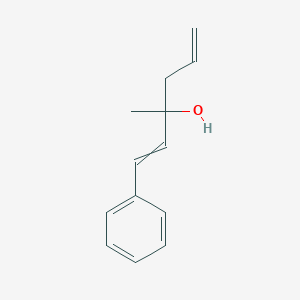
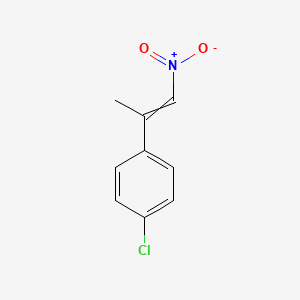
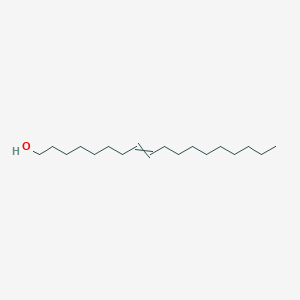
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
